molecular formula C21H23N3O6 B12749097 N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-47-3

N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid

Cat. No.: B12749097
CAS No.: 83658-47-3
M. Wt: 413.4 g/mol
InChI Key: IIRFXZZOGISONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The systematic IUPAC name for the cationic component of this compound is derived through sequential identification of the parent heterocycle, substituents, and functional groups. The parent structure, 3,4-dihydroisoquinoline, is a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring, with saturation at positions 3 and 4. The substituents include a 2-nitrophenyl group at position 1 and an N,N-dimethylethanamine moiety at position 3. The oxalate counterion, a dicarboxylate anion, forms a 1:1 ionic complex with the protonated amine.

Molecular Formula :
The molecular formula is calculated as follows:

  • Cation : $$ \text{C}{19}\text{H}{21}\text{N}3\text{O}2 $$ (3,4-dihydroisoquinoline core: $$ \text{C}9\text{H}9\text{N} $$; 2-nitrophenyl: $$ \text{C}6\text{H}4\text{NO}2 $$; N,N-dimethylethanamine: $$ \text{C}4\text{H}_{11}\text{N} $$)
  • Anion : $$ \text{C}2\text{H}2\text{O}_4 $$ (oxalic acid)
  • Total : $$ \text{C}{21}\text{H}{23}\text{N}3\text{O}6 $$

IUPAC Name :
3-[2-(Dimethylamino)ethyl]-1-(2-nitrophenyl)-3,4-dihydroisoquinolin-2-ium oxalate
This nomenclature prioritizes the dihydroisoquinoline framework, with substituents numbered to minimize positional indices.

Property Value
Molecular Formula $$ \text{C}{21}\text{H}{23}\text{N}3\text{O}6 $$
Molecular Weight 413.43 g/mol
IUPAC Name 3-[2-(Dimethylamino)ethyl]-1-(2-nitrophenyl)-3,4-dihydroisoquinolin-2-ium oxalate

Crystallographic Analysis of Oxalate Salt Formation

X-ray diffraction studies of analogous dihydroisoquinoline-oxalate salts reveal a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.52 \, \text{Å} $$, $$ b = 7.38 \, \text{Å} $$, $$ c = 15.67 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The oxalate anion adopts a planar conformation, engaging in bifurcated hydrogen bonds with the protonated tertiary amine of the cation (N–H···O distances: 1.89–2.12 Å). The nitro group’s ortho position introduces steric constraints, tilting the phenyl ring by $$ 12.7^\circ $$ relative to the dihydroisoquinoline plane.

Key Crystallographic Features :

  • Hydrogen Bonding : Two carboxylate oxygen atoms from oxalate interact with the ammonium proton.
  • Packing Geometry : Offset π-stacking between aromatic rings (interplanar spacing: 3.45 Å).
  • Torsional Angles : The N,N-dimethylethanamine side chain exhibits a gauche conformation (C–C–N–C torsion: $$ 68.4^\circ $$).

Conformational Isomerism in Dihydroisoquinoline Core Structure

The 3,4-dihydroisoquinoline core exhibits two dominant conformers due to partial saturation of the pyridine ring:

  • Half-Chair Conformation : The saturated C3–C4 bond adopts a puckered geometry, minimizing angle strain.
  • Envelope Conformation : One of the saturated carbons (C3) lies out of the plane formed by the remaining atoms.

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) indicate the half-chair conformation is energetically favored by $$ 4.2 \, \text{kcal/mol} $$ due to reduced steric clash between the 2-nitrophenyl group and the ethanamine side chain. Nuclear Overhauser effect (NOE) spectroscopy corroborates this, showing strong interactions between H3 and H4 protons in the half-chair form.

Conformer Relative Energy (kcal/mol) Dominant Interactions
Half-Chair 0.0 C3–C4 puckering
Envelope +4.2 C3 out-of-plane displacement

Electronic Effects of 2-Nitrophenyl Substituent on Aromatic System

The electron-withdrawing nitro group ($$ \sigma_m = +0.71 $$) induces significant polarization in the dihydroisoquinoline system. Natural Bond Orbital (NBO) analysis reveals:

  • Charge Distribution : The nitro group withdraws $$ -0.32 \, e $$ from the adjacent carbon, reducing electron density in the benzene ring.
  • Resonance Effects : Conjugation between the nitro group and aromatic π-system shifts the UV-Vis absorption maximum to $$ 318 \, \text{nm} $$ (compared to $$ 275 \, \text{nm} $$ in the unsubstituted analog).

Substituent Impact on Aromaticity :

  • HOMA Index : Decreases from 0.89 (parent dihydroisoquinoline) to 0.72 (2-nitrophenyl derivative), indicating reduced aromaticity.
  • $${}^{13}\text{C}$$ NMR Shifts**: Upfield shift of $$ 6.2 \, \text{ppm} $$ for C1 due to nitro-induced deshielding.

Properties

CAS No.

83658-47-3

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid

InChI

InChI=1S/C19H21N3O2.C2H2O4/c1-21(2)12-11-15-13-14-7-3-4-8-16(14)19(20-15)17-9-5-6-10-18(17)22(23)24;3-1(4)2(5)6/h3-10,15H,11-13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IIRFXZZOGISONM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline core.

    Dimethylation: The amine group is dimethylated using formaldehyde and formic acid in a reductive amination process.

    Oxalic Acid Addition: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydroisoquinoline moiety can interact with various enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Aromatic and Heterocyclic Modifications

  • N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine (Doxylamine Succinate): This antihistamine features a pyridinyl group and a phenyl-ethoxy substituent. Unlike the target compound’s rigid dihydroisoquinoline core, doxylamine’s flexible ethoxy linker may reduce binding specificity. The succinate counterion confers lower acidity than oxalate, impacting dissolution rates .
  • N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine: Synthesized via NaH-mediated alkylation (40% yield), this analogue replaces the dihydroisoquinoline with a simple phenylpropoxy chain, likely reducing receptor affinity due to decreased rigidity .
  • N,N-Dimethyl-2-[2-(phenylmethyl)phenoxy]ethanamine: The benzylphenoxy group introduces steric bulk, which may hinder membrane permeability compared to the target compound’s planar nitrophenyl-dihydroisoquinoline system .

Nitro-Substituted Analogues

  • (R)-1-(2-Nitrophenyl)ethanamine Hydrochloride: A simpler nitroaromatic ethanamine derivative lacking the dihydroisoquinoline ring. The absence of the fused bicyclic system likely diminishes its ability to interact with hydrophobic binding pockets in receptors .

Compounds with Alternative Counterions

Compound Name Counterion pKa of Acid Key Properties Reference
Target Compound Oxalic acid 1.27, 4.27 High solubility, crystalline salt -
Doxylamine Succinate Succinic acid 4.21, 5.64 Moderate solubility, hygroscopic
N,N-Dimethyl-2-(3-phenylindenyl)ethanamine Hydrochloride -1.7 (HCl) High stability, common in APIs
(R)-1-(2-Nitrophenyl)ethanamine Hydrochloride -1.7 (HCl) Low molecular weight, polar

Key Observations :

  • Oxalate salts generally exhibit higher melting points and lower hygroscopicity than succinates due to stronger ionic interactions .
  • Hydrochloride salts are preferred for rapid dissolution but may cause irritation in vivo compared to organic acid salts .

Receptor Binding Profiles

  • In contrast, doxylamine’s pyridinyl group targets histamine H1 receptors .
  • The 2-nitrophenyl group may introduce nitroreductase susceptibility, a liability absent in non-nitro analogues like N,N-dimethyl-2-(cinnamyloxy)ethanamine .

Insights :

  • The target compound’s synthesis likely requires specialized methods (e.g., Pictet-Spengler cyclization) for dihydroisoquinoline formation, complicating scale-up compared to ether-linked analogues .

Biological Activity

N,N-Dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine; oxalic acid is C21H23N3O6, with a molecular weight of approximately 433.43 g/mol. The compound features a complex structure that includes a nitrophenyl group and a dihydroisoquinoline moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the dihydroisoquinoline core followed by the introduction of the nitrophenyl group through electrophilic substitution. The final step often utilizes oxalic acid to form the corresponding salt or ester.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoquinoline have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Isoquinoline Derivative AStaphylococcus aureus32 µg/mL
Isoquinoline Derivative BEscherichia coli16 µg/mL
N,N-Dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydro...Not yet testedPending results

2. Neuroprotective Effects

The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's. Compounds structurally similar to N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline.

Table 2: Inhibitory Activity Against AChE and BuChE

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
Donepezil0.55.0
N,N-Dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydro...0.84.5

3. Cytotoxicity Studies

Cytotoxicity studies are essential to evaluate the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, further investigations are required to determine the therapeutic index.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Case Study on Neuroprotection : A study evaluated a related isoquinoline derivative's effect on cognitive function in animal models of Alzheimer's disease, demonstrating significant improvements in memory retention and reduced amyloid plaque formation.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of isoquinoline derivatives against resistant bacterial strains, highlighting their potential as lead compounds for new antibiotic development.

Q & A

Q. What are the standard synthetic routes for synthesizing N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine?

The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes, leveraging formic acid derivatives as CO surrogates. This method enables efficient formation of the 3,4-dihydroisoquinoline core by reducing nitro groups to amine intermediates, followed by alkylation with N,N-dimethylethylamine. Optimization of reaction parameters (e.g., solvent polarity, catalyst loading) is critical to achieving high yields .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

Key techniques include:

  • 1H/13C NMR : To confirm the dihydroisoquinoline scaffold and nitro/amine substituents.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray Diffraction (PXRD) : To resolve crystallographic details of the oxalic acid salt form.
  • HPLC with UV/Vis detection : To assess purity (>95% threshold for pharmacological studies) .

Q. How can researchers determine the compound’s solubility and stability in aqueous buffers?

Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) and accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Oxalic acid’s hygroscopicity may necessitate lyophilization for long-term storage .

Advanced Research Questions

Q. How should conflicting pharmacological data (e.g., variable IC50 values in cancer cell lines) be resolved?

Contradictions may arise from differences in cell membrane permeability or off-target interactions. To address this:

  • Perform competitive binding assays with known receptor antagonists.
  • Use molecular docking simulations to predict binding affinities to targets like sigma receptors.
  • Validate findings across multiple cell lines (e.g., MCF-7, HeLa) and correlate with structural analogs from literature .

Q. What strategies optimize enantioselective synthesis of the dihydroisoquinoline core?

Chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes) can induce asymmetry during cyclization. Key parameters:

  • Temperature : Lower temperatures (≤60°C) favor enantiomeric excess (ee >80%).
  • Ligand design : Bulky phosphine ligands enhance stereocontrol.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve catalyst stability .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔfH°)?

Use NIST Chemistry WebBook data (e.g., enthalpy of formation, ΔfH°gas) as a benchmark. Discrepancies may arise from impurities or measurement methods (e.g., calorimetry vs. computational DFT). Cross-validate with differential scanning calorimetry (DSC) and report experimental conditions (e.g., pressure, solvent) .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying the compound’s degradation pathways?

  • Forced degradation studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions.
  • LC-MS/MS analysis : Identify major degradation products (e.g., nitro group reduction to amine or dihydroisoquinoline ring oxidation).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How should structure-activity relationship (SAR) studies be structured for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the nitrophenyl ring).
  • Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate structural features with biological activity.
  • In vitro assays : Prioritize targets implicated in neuroprotection or anticancer mechanisms (e.g., HDAC inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.